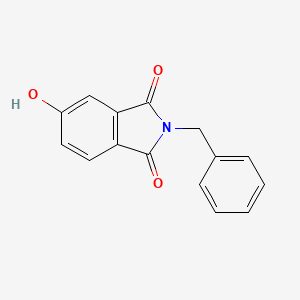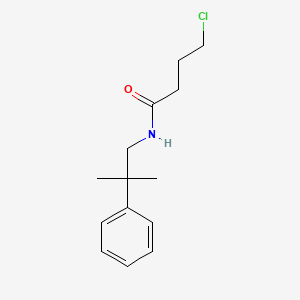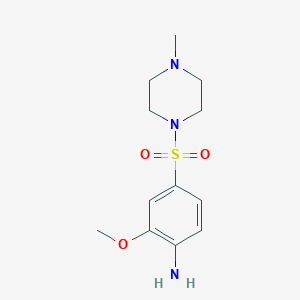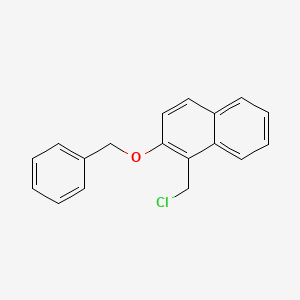
2-(Benzyloxy)-1-(chloromethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-1-(chloromethyl)naphthalene is an organic compound that features a naphthalene ring substituted with a benzyloxy group and a chloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-(chloromethyl)naphthalene typically involves the reaction of 2-hydroxynaphthalene with benzyl chloride in the presence of a base to form 2-benzyloxynaphthalene. This intermediate is then subjected to chloromethylation using formaldehyde and hydrochloric acid under acidic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-1-(chloromethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used, such as amines or thiols.
Oxidation: Products include aldehydes or ketones.
Reduction: The major product is 2-(benzyloxy)-1-methylnaphthalene.
Applications De Recherche Scientifique
2-(Benzyloxy)-1-(chloromethyl)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties.
Biological Studies: Its derivatives may be explored for potential biological activities.
Industrial Applications: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-1-(chloromethyl)naphthalene involves its ability to undergo various chemical transformations. The chloromethyl group is reactive and can form covalent bonds with nucleophiles, while the benzyloxy group can participate in oxidation and reduction reactions. These properties make it a versatile compound in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxy)naphthalene: Lacks the chloromethyl group, making it less reactive in substitution reactions.
1-(Chloromethyl)naphthalene: Lacks the benzyloxy group, limiting its applications in oxidation and reduction reactions.
2-(Methoxy)-1-(chloromethyl)naphthalene: Similar structure but with a methoxy group instead of a benzyloxy group, affecting its reactivity and applications.
Uniqueness
2-(Benzyloxy)-1-(chloromethyl)naphthalene is unique due to the presence of both benzyloxy and chloromethyl groups, which provide a combination of reactivity and versatility in chemical transformations. This makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C18H15ClO |
|---|---|
Poids moléculaire |
282.8 g/mol |
Nom IUPAC |
1-(chloromethyl)-2-phenylmethoxynaphthalene |
InChI |
InChI=1S/C18H15ClO/c19-12-17-16-9-5-4-8-15(16)10-11-18(17)20-13-14-6-2-1-3-7-14/h1-11H,12-13H2 |
Clé InChI |
GYOHNHCONQLZBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


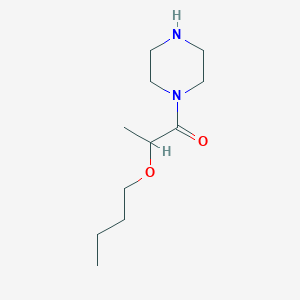
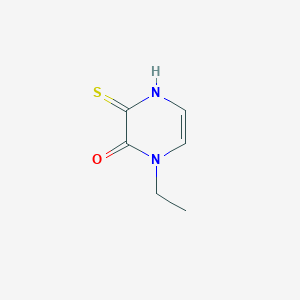
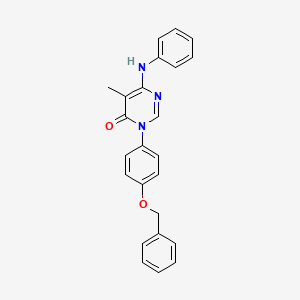
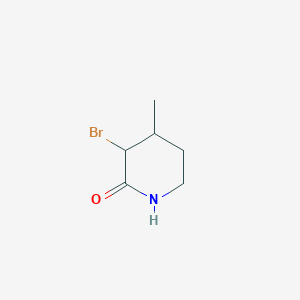
![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]propyl]carbamate](/img/structure/B13876071.png)

![Tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate](/img/structure/B13876083.png)
![Ethyl 4-methyl-3-((4-(methylthio)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate](/img/structure/B13876086.png)
![N-[4-(hydroxymethyl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B13876093.png)

